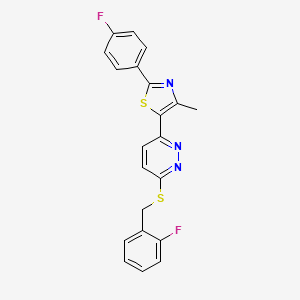

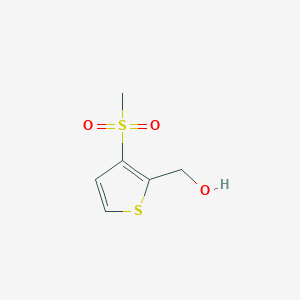

(3-Methylsulfonylthiophen-2-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

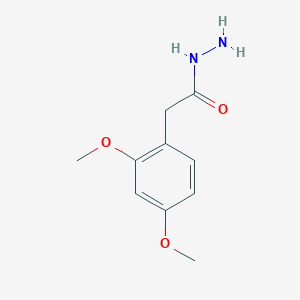

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as density functional theory (DFT) and time-dependent density functional theory (TD-DFT) . These techniques can provide information about the compound’s electronic properties, molecular structures, and potential interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving methanol can be complex and are influenced by various factors. For instance, the yield of methanol from biomass-based syngas is sensitive to temperature, pressure, and the ratios of the gases .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its flame speed, can be important in understanding its behavior and potential uses .Wissenschaftliche Forschungsanwendungen

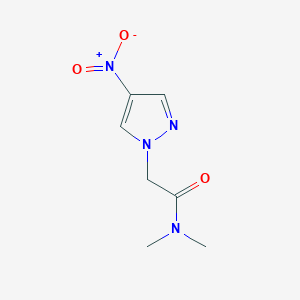

Matrix Metalloproteinase Inhibition

Research on sulfone analogues, similar to "(3-Methylsulfonylthiophen-2-yl)methanol," has shown applications in inhibiting matrix metalloproteinase 2 (MMP2), a target for treating various diseases including cancer. Tao et al. (2010) studied the mechanism of MMP2 inhibition by a sulfoxide analogue, providing insights into the stereoelectronic effects and reaction energetics critical for developing effective inhibitors (Tao et al., 2010).

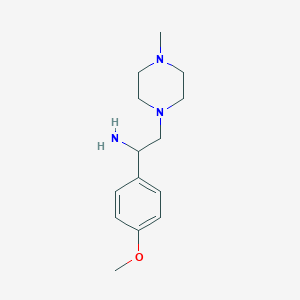

Methanol as a Methylating Agent

Li et al. (2012) demonstrated the use of methanol as a methylating agent for the direct N-monomethylation of aromatic primary amines. This method is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting methanol's utility in synthetic chemistry (Li et al., 2012).

Catalysis and Oxidation Reactions

The encapsulation of molybdenum(VI) complexes in zeolite Y, as investigated by Ghorbanloo and Maleki Alamooti (2017), showcases the application of sulfonyl compounds in catalysis, specifically for the oxidation of primary alcohols and hydrocarbons. This research emphasizes the role of catalyst encapsulation in enhancing catalytic activity, stability, and recyclability (Ghorbanloo & Maleki Alamooti, 2017).

Lipid Dynamics and Methanol Effects

Nguyen et al. (2019) explored how methanol affects lipid dynamics, specifically the acceleration of flip-flop and transfer in lipid bilayers. This study is relevant for understanding the impact of solvents like methanol on biological membranes, which could have implications for the delivery and efficacy of sulfonyl-containing drugs (Nguyen et al., 2019).

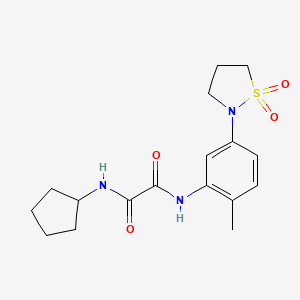

Selective COX-2 Inhibition

Tabatabai et al. (2012) synthesized a compound with a sulfonyl group as a selective COX-2 inhibitor, demonstrating its potential in reducing gastrointestinal adverse effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). The compound's selectivity for the COX-2 enzyme over COX-1 underscores the therapeutic relevance of sulfonyl compounds in designing safer analgesics (Tabatabai et al., 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-methylsulfonylthiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S2/c1-11(8,9)6-2-3-10-5(6)4-7/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRODJXJZLFZEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(SC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815296.png)

![3-(2-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B2815298.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2815304.png)

![6-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2815307.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-isopropylphenyl)sulfonyl]acrylate](/img/structure/B2815308.png)

![2,6-dichloro-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2815311.png)